molecular formula C10H10Cl2O3S B1363290 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one CAS No. 336195-37-0

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one

Cat. No.: B1363290
CAS No.: 336195-37-0
M. Wt: 281.15 g/mol
InChI Key: IOYLHQZBZGMKDG-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one is a chemical compound with the molecular formula C10H10Cl2O3S and a molecular weight of 281.15 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenyl)sulfonyl]butan-2-one
  • 4-[(3,5-Dichlorophenyl)sulfonyl]butan-2-one
  • 4-[(2,5-Dichlorophenyl)sulfonyl]pentan-2-one

Uniqueness

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring can enhance its stability and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYLHQZBZGMKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355020
Record name 4-(2,5-Dichlorobenzene-1-sulfonyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336195-37-0
Record name 4-(2,5-Dichlorobenzene-1-sulfonyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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